Reveromycin D Reveromycin D Reveromycin D is a bacterial metabolite originally isolated from Streptomyces. It inhibits EGF-induced mitogenic activity in Balb/MK cells and has pH-dependent antifungal activity against C. albicans (MICs = 2 and >500 μg/ml at pH 3 and 7.4, respectively). Reveromycin D also inhibits proliferation of KB and K562 cells (IC50s = 1.6 and 1.3 μg/ml, respectively).

Brand Name: Vulcanchem
CAS No.: 144860-70-8
VCID: VC0136179
InChI: InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1
SMILES: CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol

Reveromycin D

CAS No.: 144860-70-8

Cat. No.: VC0136179

Molecular Formula: C37H54O11

Molecular Weight: 674.8 g/mol

* For research use only. Not for human or veterinary use.

Reveromycin D - 144860-70-8

Specification

CAS No. 144860-70-8
Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
IUPAC Name (2E,4S,5S,6E,8E)-10-[(2S,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Standard InChI InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1
Standard InChI Key VYOFNCHDOAZCMT-XKAHJHDZSA-N
Isomeric SMILES CCCCC[C@@]1(CC[C@@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O
SMILES CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Canonical SMILES CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Appearance Tan Lyophilisate

Introduction

Chemical Properties and Structure

Reveromycin D is a complex polyketide natural product with distinctive structural characteristics. It is scientifically identified with the CAS number 144860-70-8 and possesses the molecular formula C37H54O11 with a molecular weight of 674.8 . The compound shares structural similarities with other members of the reveromycin family, particularly reveromycin C, though with notable differences that contribute to its enhanced biological activity.

Structural Features

The structural configuration of Reveromycin D is characterized by the presence of multiple functional groups that contribute to its biological activities. It is the isopentyl analogue of the reveromycin complex, which distinguishes it from other members of the family . The compound contains three carboxyl moieties that play a crucial role in its biological activities, similar to other reveromycins. The spectroscopic properties of Reveromycin D, including IR, UV, and SI-MS spectra, closely resemble those of other reveromycins (A, B, and C) .

Physical and Chemical Properties

Reveromycin D exhibits specific solubility characteristics that affect its handling and application in research settings. The compound demonstrates good solubility in various organic solvents including ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide) . For optimal preservation, it is recommended to store Reveromycin D at -20°C .

The following table summarizes the key chemical properties of Reveromycin D:

PropertyValue
CAS Number144860-70-8
Molecular FormulaC37H54O11
Molecular Weight674.8
Physical StateNot explicitly stated in sources
SolubilitySoluble in DMSO, ethanol, methanol, DMF
Recommended Storage-20°C

Isolation and Biological Source

Reveromycin D is a minor component of the reveromycin complex originally isolated from Streptomyces species . The reveromycin family was first discovered during screening efforts to identify antitumor compounds in the early 1990s by the RIKEN Antibiotics Laboratory .

Biological Activities

Reveromycin D exhibits multiple biological activities that make it a compound of significant interest for medical and pharmaceutical research. These activities encompass antifungal, anticancer, and cell growth inhibitory properties.

Anticancer Properties

Reveromycin D has demonstrated inhibitory effects against the proliferation of cancer cell lines. Specifically, it inhibits the growth of human tumor KB cells with an IC50 value of 1.6 μg/ml and K562 cells with an IC50 of 1.3 μg/ml . These values indicate the concentration at which the compound inhibits 50% of cell growth, reflecting its potency as an anticancer agent.

Growth Factor Inhibition

Like other members of the reveromycin family, Reveromycin D inhibits epidermal growth factor (EGF)-induced mitogenic activity in Balb/MK cells . This property suggests a potential mechanism through which the compound may exert its anticancer effects, as EGF signaling is often implicated in tumor cell proliferation.

The following table summarizes the biological activities of Reveromycin D:

ActivityTarget/ModelPotencyReference
AntifungalC. albicans (pH 3)MIC = 2 μg/ml
AntifungalC. albicans (pH 7.4)MIC > 500 μg/ml
AnticancerKB cellsIC50 = 1.6 μg/ml
AnticancerK562 cellsIC50 = 1.3 μg/ml
Growth InhibitionEGF-induced activity in Balb/MK cellsInhibitory (value not specified)

Comparative Analysis with Other Reveromycins

Reveromycin D is part of a family that includes reveromycins A, B, and C, each with distinct structural features and biological activities. Understanding the similarities and differences between these compounds provides valuable context for assessing the unique properties of Reveromycin D.

Spectroscopic Properties

The spectroscopic characteristics of Reveromycin D, including its IR, UV, and mass spectrometry profiles, are notably similar to those of other reveromycins . This similarity reflects the shared core structure of these compounds while highlighting the subtle variations that contribute to their distinct biological activities.

Concentration1 mg quantity5 mg quantity10 mg quantity
1 mM1.4819 mL7.4096 mL14.8192 mL
5 mM0.2964 mL1.4819 mL2.9638 mL
10 mM0.1482 mL0.741 mL1.4819 mL

Current Research Status and Future Directions

Research on Reveromycin D appears to be less extensive than that on other members of the reveromycin family, particularly reveromycin A. This presents opportunities for further investigation to fully characterize its properties and potential applications.

Knowledge Gaps

Several aspects of Reveromycin D remain underexplored, including detailed structure-activity relationships, comprehensive mechanism of action studies, and potential therapeutic applications. Additionally, synthetic approaches to Reveromycin D and its derivatives could provide valuable insights into structure optimization for enhanced activity or specificity.

Future Research Opportunities

Future research directions might include:

  • Detailed mechanistic studies to confirm whether Reveromycin D targets isoleucyl-tRNA synthetase like reveromycin A

  • Investigation of its effects against a broader range of fungal and cancer cell lines

  • Exploration of structure-activity relationships through the development of semi-synthetic derivatives

  • Evaluation of potential synergistic effects with established antifungal or anticancer agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator